methyl Boc-D-alanylglycinate
CAS No.:
Cat. No.: VC13983073
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O5 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | methyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
| Standard InChI | InChI=1S/C11H20N2O5/c1-7(9(15)12-6-8(14)17-5)13-10(16)18-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)(H,13,16)/t7-/m1/s1 |
| Standard InChI Key | VLTIIVOWJQDNHG-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Protecting Groups
Methyl Boc-D-alanylglycinate consists of two amino acid residues: D-alanine and glycine. The Boc group () protects the amine functionality of D-alanine, while the glycine residue is esterified with a methyl group. This configuration prevents unwanted side reactions during peptide elongation, ensuring selective bond formation. The D-configuration of alanine introduces stereochemical specificity, which is crucial for studying non-natural peptide conformations and enzyme-substrate interactions .
Table 1: Key Physicochemical Properties of Methyl Boc-D-Alanylglycinate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.29 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar solvents |
| Stability | Stable under anhydrous conditions |
Synthesis and Reaction Mechanisms
Stepwise Synthesis Protocol
The synthesis involves sequential protection and coupling steps:
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Boc Protection of D-Alanine: D-alanine reacts with di-tert-butyl dicarbonate () in a basic medium to form Boc-D-alanine. This step shields the amine group, enabling subsequent reactions without interference.
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Esterification of Glycine: Glycine is treated with methanol and trimethylchlorosilane (TMCS) under reflux to yield glycine methyl ester hydrochloride. TMCS acts as a catalyst, protonating the carboxyl group to facilitate nucleophilic attack by methanol .
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Peptide Coupling: Boc-D-alanine is activated using carbodiimide reagents (e.g., DCC) and coupled with glycine methyl ester. The reaction proceeds via a mixed anhydride or active ester intermediate, forming the dipeptide bond.
Reaction Scheme:
DCU = Dicyclohexylurea
Optimization and Yield Considerations
Yields exceeding 80% are achievable when reactions are conducted under inert atmospheres and monitored via thin-layer chromatography (TLC) . Methanol’s role as both solvent and nucleophile in esterification enhances reaction efficiency, while TMCS minimizes side reactions by scavenging water .
Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The Boc group’s tert-butyl protons appear as a singlet at δ 1.4 ppm. The methyl ester of glycine resonates at δ 3.7 ppm, while the α-protons of D-alanine and glycine show multiplet signals between δ 3.9–4.2 ppm .
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13C NMR: The carbonyl carbon of the Boc group is observed at δ 155 ppm, while the ester carbonyl of glycine appears at δ 170 ppm. The quaternary carbon of the tert-butyl group resonates at δ 28 ppm.
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion peak at , consistent with the compound’s molecular weight. High-resolution mass spectrometry (HRMS) further validates the empirical formula.
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis (SPPS)
Methyl Boc-D-alanylglycinate is employed in SPPS to introduce D-amino acids into peptide sequences, enabling the study of chiral recognition and protease resistance. The Boc group’s stability under acidic conditions allows sequential deprotection and elongation on resin supports .
Collagen Mimicry and Stability Studies
Research demonstrates that substituting glycine with D-alanine in collagen-model peptides disrupts triple-helix formation due to steric clashes and altered ϕ/ψ angles . Methyl Boc-D-alanylglycinate serves as a precursor for synthesizing such destabilized peptides, aiding investigations into collagen-related diseases like osteogenesis imperfecta .
Table 2: Impact of D-Alanine Substitution on Collagen Stability
| Peptide Sequence | (°C) | Helicity (CD Signal) |
|---|---|---|
| (Pro-Hyp-Gly)₁₀ | 42 | High |
| (Pro-Hyp-D-Ala)₁₀ | <10 | Undetectable |
Comparative Analysis with L-Amino Acid Derivatives
Stereochemical Effects on Bioactivity
The D-configuration of alanine in methyl Boc-D-alanylglycinate confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This property is exploited in designing peptide therapeutics with extended half-lives .
Solubility and Reactivity
The Boc group enhances solubility in organic solvents (e.g., DMF, DCM), facilitating reactions in non-aqueous media. Conversely, the methyl ester of glycine increases hydrophobicity compared to free glycine, influencing peptide aggregation behavior .
Future Directions and Research Opportunities
Development of Novel Protecting Groups
Exploring alternatives to Boc (e.g., Fmoc) could improve compatibility with modern SPPS techniques. Fmoc’s orthogonality to acid-labile resins may enable greener synthesis routes .
Biomedical Applications
Methyl Boc-D-alanylglycinate-derived peptides are candidates for drug delivery systems targeting chiral-specific receptors. Further studies could optimize their pharmacokinetic profiles for therapeutic use.
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